SN-398

Topoisomerase I Antiproliferative Assay Camptothecin Analog

ABCG2 (BCRP)-mediated drug efflux limits the intracellular accumulation and efficacy of conventional Topo I inhibitors like SN-38 in resistant cancer models. SN-398, a semi-synthetic camptothecin derivative with a unique 8-fluoro substitution, exhibits reduced affinity for the ABCG2 transporter, enabling sustained intracellular retention and superior antiproliferative activity (HeLa IC50 = 1.562 μM). • Benchmark comparator for SAR campaigns optimizing potency, polarity, and transporter interaction profiles of next-generation Topo I inhibitors. • Validated positive control for cell viability assays in ABCG2-overexpressing cancer cell lines. Supplied with comprehensive analytical documentation; ready for immediate global dispatch.

Molecular Formula C22H19FN2O5
Molecular Weight 410.4 g/mol
Cat. No. B12373400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-398
Molecular FormulaC22H19FN2O5
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC(=C(C=C51)O)F
InChIInChI=1S/C22H19FN2O5/c1-3-10-11-5-18(26)15(23)7-16(11)24-19-12(10)8-25-17(19)6-14-13(20(25)27)9-30-21(28)22(14,29)4-2/h5-7,26,29H,3-4,8-9H2,1-2H3/t22-/m0/s1
InChIKeyOQZOAWOAAVMHAE-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN-398: Fluorinated Camptothecin Topo I Inhibitor


SN-398 is a semi-synthetic derivative of camptothecin (CPT) belonging to the class of mammalian DNA topoisomerase I (Topo I) inhibitors. It is characterized by a unique 8-fluoro substitution on the quinoline core, distinguishing it from the clinically established Topo I inhibitor SN-38 (the active metabolite of irinotecan) [1]. This fluorination alters the molecule's physicochemical properties, including polarity and hydrogen-bonding potential, which directly impacts its interaction with drug efflux transporters . SN-398 is utilized as a chemical probe to dissect the structure-activity relationships (SAR) governing Topo I inhibition and ABCG2-mediated multidrug resistance in oncology research [1].

SN-398 vs. SN-38 Functional Differentiation


Direct substitution of SN-398 with other Topo I inhibitors, particularly SN-38 or parent camptothecin, is scientifically invalid due to distinct physicochemical properties and transporter substrate specificities. The 8-fluoro substitution on SN-398 reduces molecular polarity relative to the 10-hydroxy group found on SN-38 . This structural nuance is critical because ABCG2 (BCRP) efflux pump recognition is highly sensitive to hydrogen-bond donor/acceptor potential at the 10 and 11 positions [1]. While SN-38 is a known high-affinity substrate for ABCG2 and is readily effluxed from resistant cells, SN-398's lower polarity profile correlates with altered intracellular accumulation and retention in cells overexpressing this transporter [2]. Therefore, researchers cannot rely on SN-38 data to predict the behavior of SN-398 in models of drug-resistant cancer.

SN-398 Comparative Evidence Profiles


Antiproliferative Activity in HeLa Cells

In standardized HeLa cell proliferation assays, SN-398 exhibits superior antiproliferative activity compared to SN-38. The reported half-maximal inhibitory concentration (IC50) for SN-398 is 1.562 μM (±0.4 μM) . This value is lower than the reference IC50 for SN-38 under comparable assay conditions, indicating a quantifiable increase in potency against this cervical cancer model [1].

Topoisomerase I Antiproliferative Assay Camptothecin Analog

8-Fluoro vs. 10-Hydroxy Substitution Effects

SN-398 possesses a fluorine atom at the 8-position of the quinoline ring (C22H19FN2O5), whereas the primary comparator SN-38 features a hydroxyl group at the 10-position . This specific halogenation reduces the hydrogen-bond donor capacity and overall polarity of the molecule compared to the hydroxyl-bearing SN-38 [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Fluorination

ABCG2 Efflux Circumvention in Low-Polarity Analogs

SN-398 belongs to a subclass of camptothecin analogs characterized by lower polarity due to substitutions at the 10 and 11 positions [1]. In the seminal study by Yoshikawa et al. (2004), it was demonstrated that camptothecin analogs with high polarity are excellent substrates for the ABCG2 efflux transporter and are effectively extruded from resistant cancer cells, whereas low-polarity analogs (such as SN-398) exhibit reduced transport by ABCG2 [2]. This class-level behavior is correlated with higher intracellular accumulation in ABCG2-overexpressing cell lines.

ABCG2 (BCRP) Multidrug Resistance Efflux Transporter

SN-398 Research Application Scenarios


Topo I Inhibition in ABCG2-Resistant Models

Given the class-level evidence that low-polarity camptothecin analogs circumvent ABCG2-mediated efflux [1], SN-398 is optimally deployed as a chemical probe in oncology research to dissect the role of Topo I inhibition specifically in cancer cell lines or xenograft models that overexpress the ABCG2 (BCRP) transporter. Its use allows for the assessment of Topo I-targeted cytotoxicity in a resistance context where SN-38 is less effective due to efficient cellular extrusion.

SAR Studies of Camptothecin Derivatives

The unique 8-fluoro substitution of SN-398 provides a distinct physicochemical profile compared to the 10-hydroxy group of SN-38 . This makes SN-398 a critical reference compound in medicinal chemistry SAR campaigns aimed at optimizing the potency, polarity, and transporter interaction profiles of next-generation Topo I inhibitors. Researchers can use SN-398 to benchmark the impact of halogenation at the 8-position on both target engagement and drug efflux.

Comparative Antiproliferative Studies in Cancer Models

The documented superior antiproliferative activity of SN-398 against HeLa cells (IC50 = 1.562 μM) relative to SN-38 establishes its utility as a positive control or comparator agent in cell viability assays. Researchers can utilize SN-398 in comparative oncology studies to evaluate the sensitivity of various cancer cell lines to a fluorinated camptothecin derivative, particularly when exploring differential responses linked to transporter expression profiles.

Quote Request

Request a Quote for SN-398

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.